molecular formula C19H20N4O2 B2524692 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034312-05-3

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2524692
CAS No.: 2034312-05-3
M. Wt: 336.395
InChI Key: ALCXBORBCYQAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a research-grade chemical compound designed for investigative applications in cell signaling and oncology. Its core structure, featuring a pyridinylmethylbenzamide scaffold, is recognized for targeting key kinase pathways . Compounds with this 1-methyl-1H-pyrazol-4-yl heteroaromatic motif are of significant interest in the development of colony-stimulating factor 1 receptor (CSF1R) inhibitors, which are pivotal for studying neuroinflammation and the tumor microenvironment . Researchers can utilize this compound to probe the mechanisms of macrophage and microglia survival and proliferation, processes that are dependent on CSF1R signaling . Furthermore, analogous structures have shown relevance in inhibiting other kinase targets, such as FLT3-ITD and BCR-ABL pathways, which are critical in the context of acute myeloid leukemia and other proliferative diseases . This makes it a versatile tool for preliminary studies aimed at understanding complex kinase interactions and for the development of novel therapeutic strategies against cancers and neurodegenerative disorders.

Properties

IUPAC Name

4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXBORBCYQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: Summary of Anti-inflammatory Studies on Pyrazole Derivatives

CompoundCOX-2 Inhibition IC50 (μM)Selectivity IndexReference
4-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamideTBDTBDTBD
Compound A0.034353.8
Compound B0.052TBD

In comparative studies, several pyrazole derivatives demonstrated significant COX inhibition, suggesting potential therapeutic applications with reduced gastrointestinal side effects.

Antimalarial Activity

Compounds with similar pyrazole structures have shown potent antileishmanial and antimalarial activities. The mechanism of action often involves interference with the biochemical pathways essential for the survival of malaria parasites. The Suzuki–Miyaura cross-coupling reaction has been highlighted as a method for synthesizing such compounds effectively under mild conditions, enhancing their potential for pharmaceutical applications.

Antiviral Activity

Research has also pointed towards the antiviral potential of pyrazole derivatives. For instance, certain derivatives have been identified as inhibitors of viruses such as measles virus and tobacco mosaic virus. These compounds exhibit promising activity against viral strains, indicating their potential as therapeutic agents in virology .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This process can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in various biological contexts:

  • Study on COX Inhibition : A study demonstrated that structurally related pyrazole compounds showed selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory diseases .
  • Antiviral Efficacy : Research by Ndungu et al. identified novel pyrazole derivatives with significant antiviral activity against measles virus, showcasing their potential as antiviral agents .
  • Antimalarial Potential : Investigations into similar compounds revealed their effectiveness against Plasmodium species, indicating a pathway for developing new antimalarial therapies .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of the target’s activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight Notable Data Reference
4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Pyrazole at position 5 (vs. 4) C19H20N4O2 336.4 CAS 2034393-24-1
2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide Trifluoro, methoxy on benzamide; pyrazole at position 4 C14H13N5OS 376.3 Higher complexity, fluorinated groups
Compound 35 () Pyrrole-carboxamide core; trifluoromethyl-pyridine C23H22F3N5O 392.0 LCMS purity: 99.89%; HPLC: 97.61%
Benzoquinazolinone 12 () Quinazolinone core; pyridinylmethyl linkage C27H24N6O2 464.5 Higher functional potency vs. BQCA
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide Pyridazinyl-ethylamino linker; dimethylpyrazole C20H24N6O2 380.4 CAS 957499-96-6

Key Observations

Pyrazole Positional Isomerism : The position of the pyrazole substituent (4 vs. 5) significantly impacts molecular recognition. For example, the pyrazol-4-yl variant in the target compound may favor interactions with hydrophobic pockets compared to the pyrazol-5-yl isomer ().

Substituent Effects on Benzamide: Electron-Withdrawing Groups: The trifluoro-methoxy substitution in increases molecular weight (376.3 vs. 336.4) and may enhance metabolic stability. Ethoxy vs.

Core Structure Variations: Compound 35 () replaces benzamide with a pyrrole-carboxamide and incorporates a trifluoromethyl group, resulting in higher molecular weight (392.0) and purity (>97%). Benzoquinazolinone 12 () demonstrates that quinazolinone cores can enhance potency, suggesting the benzamide-pyridine scaffold is amenable to structural optimization.

Biological Activity

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, with the CAS number 2034312-05-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of 336.4 g/mol. The compound features a benzamide core substituted with an ethoxy group and a pyridine-pyrazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂
Molecular Weight336.4 g/mol
CAS Number2034312-05-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and pyridine rings enhances binding affinity, potentially leading to inhibition of various cellular pathways.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways relevant in neuropharmacology.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of pyrazole and pyridine exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Antiviral Activity

Studies have shown that similar compounds possess significant antiviral effects against various viruses. For instance, pyrazole derivatives have been reported to inhibit replication of viruses like Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 0.12 to 28 μM .

Anticancer Potential

The compound's structural components suggest potential activity against cancer cells. Pyrazole-containing compounds have demonstrated cytotoxic effects on different cancer cell lines, indicating that this compound could be explored further for anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and pyridine rings can significantly influence potency and selectivity against target enzymes or receptors.

Notable Findings:

  • Electronegative Substituents : Incorporation of electronegative groups in specific positions has been linked to increased potency .
  • Functional Group Variations : Altering the ethoxy group can modify the compound's solubility and bioavailability, impacting its therapeutic efficacy.

Case Studies

Several studies have investigated related compounds, providing insights into the potential applications of this compound:

  • Antiviral Efficacy : A study demonstrated that a similar pyrazole derivative reduced HSV plaque formation by 69% at specific concentrations, suggesting that modifications could enhance efficacy against viral infections .
  • Cytotoxicity Against Cancer Cells : Research on related pyrazole derivatives showed promising results in inhibiting cell proliferation in various cancer types, highlighting the need for further exploration into this compound's anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.